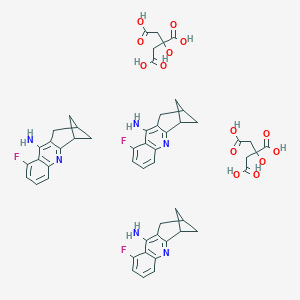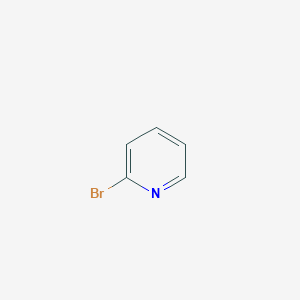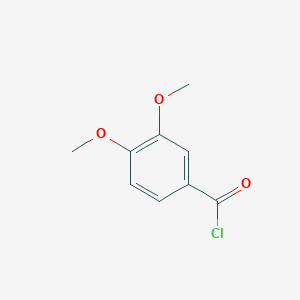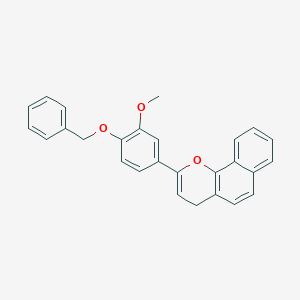
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone (also known as 4'-O-benzyl-3'-O-methyl-7,8-benzoflavone or BMF) is a flavonoid compound that has been found to have potential therapeutic properties. This compound has gained attention due to its ability to interact with various enzymes and receptors in the body, leading to several physiological and biochemical effects.
Wirkmechanismus
BMF exerts its effects through several mechanisms. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and lipoxygenase. BMF has also been found to interact with various receptors, including the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions lead to the modulation of several signaling pathways in the body, leading to the observed physiological and biochemical effects.
Biochemische Und Physiologische Effekte
BMF has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BMF has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, BMF has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BMF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BMF is also relatively non-toxic and can be used at high concentrations without causing significant cell death. However, there are also limitations to the use of BMF in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, BMF can interact with other compounds in the assay system, leading to potential artifacts.
Zukünftige Richtungen
For the study of BMF include the development of BMF-based drugs and the study of the interaction between BMF and the aryl hydrocarbon receptor.
Synthesemethoden
BMF can be synthesized through several methods. One of the most commonly used methods involves the reaction of 7,8-benzoflavone with benzyl chloride and potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by purification through column chromatography. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
BMF has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. BMF has also been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. This property of BMF has led to its use as a potential drug candidate for the treatment of drug-induced liver injury and drug-drug interactions.
Eigenschaften
CAS-Nummer |
131612-93-6 |
|---|---|
Produktname |
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone |
Molekularformel |
C27H22O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3 |
InChI-Schlüssel |
PELBSVQYGICVSY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Andere CAS-Nummern |
131612-93-6 |
Synonyme |
4'-benzyloxy-3'-methoxy-7,8-benzoflavone 4'-BMBF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



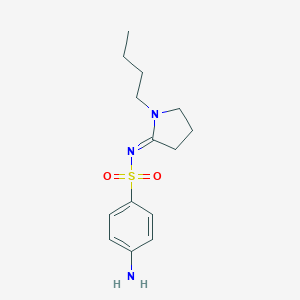
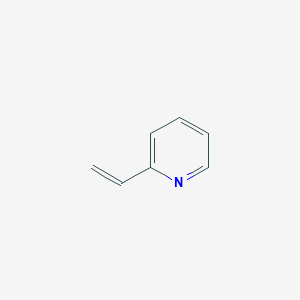
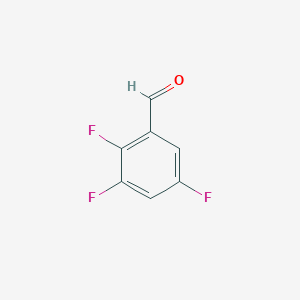
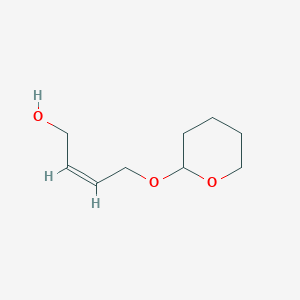
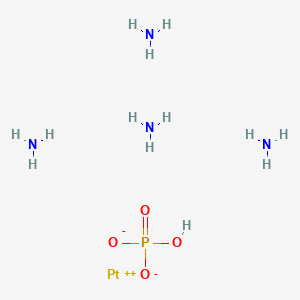
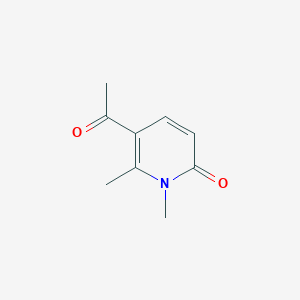
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
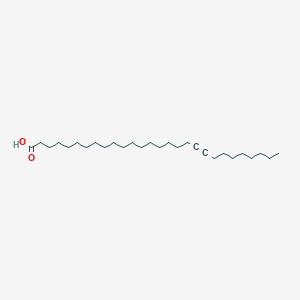
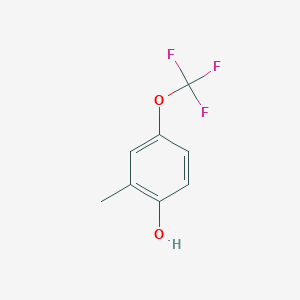
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
